molecular formula C18H18FN5S2 B11257934 Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate

Cat. No.: B11257934
M. Wt: 387.5 g/mol
InChI Key: MNGFFDCJJPQYGA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic structure containing nitrogen atoms. The compound also features a piperazine ring substituted with a fluorophenyl group and a carbodithioate moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate typically involves multi-step reactions. One common approach is the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a multicomponent reaction that allows the formation of the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of a suitable solvent, such as ethanol or water, and a catalyst to facilitate the reaction. The piperazine ring can be introduced through nucleophilic substitution reactions, where the fluorophenyl group is attached using appropriate fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate is unique due to its specific combination of structural features, including the imidazo[1,2-a]pyrimidine core, the fluorophenyl-substituted piperazine ring, and the carbodithioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C18H18FN5S2

Molecular Weight

387.5 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate

InChI

InChI=1S/C18H18FN5S2/c19-15-4-1-2-5-16(15)22-8-10-23(11-9-22)18(25)26-13-14-12-24-7-3-6-20-17(24)21-14/h1-7,12H,8-11,13H2

InChI Key

MNGFFDCJJPQYGA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)SCC3=CN4C=CC=NC4=N3

Origin of Product

United States

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